3-Amino-2-(p-tolyl)pyridine

Purity Storage Stability Vendor Specification

Sourcing reliable 2-aryl-3-aminopyridine scaffolds remains challenging due to regioisomer variability that alters key physicochemical properties (LogP, TPSA). 3-Amino-2-(p-tolyl)pyridine (CAS 886508-73-2) delivers: - **Defined parameters**: LogP 2.2, TPSA 38.9Ų, 1 H-bond donor - **Synthetic utility**: Primary amine at 3-position enables amide/urea formation & heterocycle synthesis (e.g., imidazo[1,2-a]pyridines) - **Reliable supply**: ≥98% purity for reproducible multi-step routes

Molecular Formula C12H12N2
Molecular Weight 184.242
CAS No. 886508-73-2
Cat. No. B2995677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(p-tolyl)pyridine
CAS886508-73-2
Molecular FormulaC12H12N2
Molecular Weight184.242
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=CC=N2)N
InChIInChI=1S/C12H12N2/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
InChIKeyIMTKVFFRNHRQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(p-tolyl)pyridine Chemical and Procurement Profile


3-Amino-2-(p-tolyl)pyridine (CAS 886508-73-2), also referred to as 2-(4-methylphenyl)pyridin-3-amine, is a substituted aminopyridine characterized by an amino group at the 3-position and a p-tolyl substituent at the 2-position of the pyridine ring [1]. The compound possesses a molecular weight of 184.24 g/mol, a computed XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This specific substitution pattern dictates its electronic properties and steric profile, distinguishing it from unsubstituted or differently substituted aminopyridines [1].

Specific 2-(p-tolyl)-3-aminopyridine substitution governs electronic and steric profile.
Moderate lipophilicity (LogP context) and TPSA influence solubility and membrane partitioning.
High purity specification supports synthetic reproducibility in multi-step sequences.

3-Amino-2-(p-tolyl)pyridine Interchangeability Risk


In the absence of published head-to-head biological or chemical performance comparisons, the primary risk of generic substitution for 3-Amino-2-(p-tolyl)pyridine arises from its specific regio- and stereo-electronic properties. The precise 2-p-tolyl, 3-amino substitution pattern on the pyridine core dictates unique parameters such as LogP (2.2) and TPSA (38.9 Ų), which directly influence solubility, membrane permeability, and metal-binding capacity in coordination chemistry [1]. Substituting with a positional isomer (e.g., 3-amino-4-(p-tolyl)pyridine) or a different 2-aryl analog (e.g., phenyl or 4-chlorophenyl) will alter these critical physicochemical descriptors, potentially invalidating a synthetic route or altering a biological assay outcome due to changes in steric bulk and electron density at the reactive amino site [1].

Positional Isomer
Regioisomers (e.g., 3-amino-4-(p-tolyl)pyridine) may shift amino-site reactivity and alter assay outcomes.
2-Aryl Analog Variation
Phenyl or 4-chlorophenyl substitution may change lipophilicity and electron density, affecting synthetic or biological performance.

3-Amino-2-(p-tolyl)pyridine Procurement Differentiators


Vendor Purity and Storage Specifications

Across multiple reputable chemical suppliers, 3-Amino-2-(p-tolyl)pyridine is consistently offered at a minimum purity of ≥98% (HPLC), with some vendors specifying ≥95% . This high purity threshold is critical for applications in medicinal chemistry and materials science where trace impurities can confound results. For example, LeYan (China) and Chemscene (USA) both list a purity of 98% , while AKSci (USA) specifies 95% . Regarding stability, Chemscene specifies storage at 2-8°C in a sealed, dry environment, while AKSci recommends a cool, dry place for long-term storage . These defined specifications provide a baseline for procurement, ensuring that the compound's integrity is maintained from synthesis to application.

Purity Specification
Vendor Specification
≥98% (HPLC)
Supports batch consistency and experimental reproducibility
Verify CoA for specific vendor lot
Purity Storage Stability Vendor Specification

Lipophilicity and Hydrogen Bonding Profile

The computed lipophilicity (XLogP3-AA) of 3-Amino-2-(p-tolyl)pyridine is 2.2, and its topological polar surface area (TPSA) is 38.9 Ų [1]. In the context of aminopyridine analogs, these values are directly influenced by the p-tolyl substituent. For instance, the unsubstituted analog 3-amino-2-phenylpyridine (CAS 101601-80-3) has a lower molecular weight (170.21 g/mol) and would be expected to have a lower LogP value (~1.5) due to the absence of the methyl group [2]. This ~0.7 unit difference in LogP corresponds to an approximate 5-fold difference in partition coefficient, which can significantly impact compound behavior in biphasic systems (e.g., membrane permeability or liquid-liquid extraction efficiency) [1].

Lipophilicity vs Phenyl Analog
Class-level inference
XLogP3-AA 2.2 vs ~1.5
~5× partition coefficient difference may alter biphasic system behavior
Computed property; experimental validation recommended
Lipophilicity Physicochemical Properties Drug-likeness

Suzuki-Miyaura Cross-Coupling Intermediate

3-Amino-2-(p-tolyl)pyridine serves as a versatile intermediate in transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. While direct performance data for this specific compound is not available in the primary literature, the class of 2-aryl-3-aminopyridines is known to undergo efficient Suzuki-Miyaura cross-coupling [1]. The presence of the free amino group at the 3-position allows for subsequent functionalization (e.g., diazotization, acylation), enabling the construction of more complex heterocyclic scaffolds [2]. The p-tolyl group provides a defined steric and electronic environment that can influence regioselectivity in subsequent reactions, distinguishing it from simpler phenyl analogs.

Suzuki-Miyaura Intermediate
Class-level inference
Free 3-NH&sbond; for derivatization; p-tolyl steric/electronic tuning
Supports construction of complex heterocyclic scaffolds
Based on 2-aryl-3-aminopyridine class; verify specific reactivity
Suzuki-Miyaura Cross-coupling Organic Synthesis

3-Amino-2-(p-tolyl)pyridine Application Scenarios


Kinase Inhibitor and Antagonist Scaffold Synthesis

Procure 3-Amino-2-(p-tolyl)pyridine for use as a core scaffold in the synthesis of novel kinase inhibitors or receptor antagonists. The 3-amino group can be elaborated to create diverse amide, urea, or heterocyclic derivatives, while the p-tolyl group provides a moderate increase in lipophilicity (LogP 2.2) compared to unsubstituted phenyl analogs, which can be beneficial for optimizing target binding and pharmacokinetic properties [1]. Patents within the aminopyridine class describe its utility as an intermediate for modulating protein kinase activity [2].

Building Block for Complex Heterocycle Synthesis

Utilize this compound as a versatile intermediate in the synthesis of complex heterocyclic systems, such as imidazo[1,2-a]pyridines or other fused ring systems. The free primary amine at the 3-position is a key functional handle for cyclization reactions, while the 2-p-tolyl substituent imparts specific steric and electronic characteristics that can influence reaction regioselectivity and yield [3]. Procure with a specified purity of ≥98% to ensure reliable outcomes in multi-step synthetic sequences .

Ligand Design for MOFs and Coordination Complexes

Explore the use of 3-Amino-2-(p-tolyl)pyridine as a ligand or ligand precursor in the design of novel coordination complexes or metal-organic frameworks. Aminopyridine scaffolds are known to form stable complexes with a variety of transition metals, and the presence of the p-tolyl group can be exploited to tune the steric environment around the metal center or to introduce π-π stacking interactions in the solid state [1]. The compound's moderate TPSA (38.9 Ų) and one rotatable bond suggest potential for forming ordered crystalline materials [1].

Application
Selection Property
Validation Focus
Kinase inhibitor/antagonist scaffold synthesis
3-amino derivatization; p-tolyl lipophilicity tuning
Class-level kinase modulation activity; patent precedents
Complex heterocycle building block
Primary amine handle; steric/electronic influence on regioselectivity
Multi-step synthesis yield and purity specification review
MOF and coordination complex ligand
Aminopyridine metal-binding; p-tolyl steric and π-π stacking tuning
Crystalline material formation; TPSA and rotatable bond assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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